molecular formula C12H14N2O2 B2576041 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide CAS No. 132922-37-3

2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide

Cat. No. B2576041
CAS RN: 132922-37-3
M. Wt: 218.256
InChI Key: AIHWIEBDIWCQCA-UHFFFAOYSA-N
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Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it’s known by .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The process is often optimized to improve yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds or decomposition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Methuosis Induction in Cancer Cells

One significant application of indole-based compounds similar to 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide is in cancer research. A study by Robinson et al. (2012) described the synthesis of chalcone-like compounds, including MOMIPP, which can induce methuosis in glioblastoma and other types of cancer cells. Methuosis is a caspase-independent form of cell death characterized by vacuole accumulation, leading to cell rupture.

Antimicrobial Activity

Indole derivatives, including compounds structurally related to this compound, have been tested for their antimicrobial properties. A study by Karai et al. (2017) on a similar compound showed bactericidal effects against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus.

Antioxidant Properties

Compounds structurally related to this compound have been evaluated for their antioxidant activity. Gopi & Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and found that they exhibited considerable antioxidant activity, comparable to standard antioxidants.

Synthesis of Alkaloids

The compound has potential applications in the synthesis of indole alkaloids. Hökelek & Patır (2000) explored its use in synthesizing the 1,5methanoazocino(3,4-b)indole skeleton, a precursor for strictamine and akuammiline-type indole alkaloids.

Indole Derivative Synthesis for Antimicrobial and Antioxidant Agents

The synthesis of indole derivatives bearing benzimidazole and indole moieties for antimicrobial and antioxidant applications has been researched by Naraboli & Biradar (2017). These synthesized compounds showed potent antimicrobial activity and good antioxidant properties.

Cancer Imaging Agents

Indole derivatives, including those structurally similar to this compound, have been evaluated as potential imaging agents in cancer research. Uddin et al. (2009) synthesized iodinated indomethacin derivatives, evaluating them as selective inhibitors of COX-2 and for potential in vivo imaging.

Anti-Inflammatory and COX Inhibitory Properties

Indole derivatives have been studied for their anti-inflammatory properties and selective inhibition of cyclooxygenase (COX) enzymes. Bhat et al. (2018) synthesized and evaluated 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives, which showed significant anti-inflammatory activity and selective COX-2 inhibition.

Mechanism of Action

Target of Action

Indole derivatives, which include 2-(1h-indol-3-yl)-n-methoxy-n-methylacetamide, have been found to bind with high affinity to multiple receptors . These compounds play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that can inhibit the replication of certain viruses .

Biochemical Pathways

Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways and have downstream effects on various biological processes.

Pharmacokinetics

The presence of certain groups attached to the aryl ring in indole derivatives can increase the lipophilic nature of the compound, thereby making the molecule more cell-permeable . This suggests that this compound may have good bioavailability.

Result of Action

Indole derivatives have been shown to inhibit the replication of certain viruses , suggesting that this compound may have similar effects.

Action Environment

The structure of indole derivatives can be influenced by the reaction environment, which can affect the formation of certain compounds . This suggests that the action of this compound may also be influenced by environmental factors.

Safety and Hazards

The safety and hazards of a compound are determined through toxicological studies. This can include determining the compound’s LD50 (the dose that is lethal to 50% of a population), its potential for causing cancer (carcinogenicity), and its effects on reproduction .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential uses. This could include additional biological testing if the compound is active, or research into improving its synthesis .

properties

IUPAC Name

2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-14(16-2)12(15)7-9-8-13-11-6-4-3-5-10(9)11/h3-6,8,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHWIEBDIWCQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CNC2=CC=CC=C21)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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